molecular formula C12H11NO2 B1501749 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde CAS No. 885273-60-9

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

Cat. No.: B1501749
CAS No.: 885273-60-9
M. Wt: 201.22 g/mol
InChI Key: ZQHKAZXLWXNANG-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is a heterocyclic organic compound featuring an isoxazole ring substituted at position 3 with a 3,5-dimethylphenyl group and at position 5 with a carbaldehyde functional group. This structure confers unique electronic and steric properties, making it valuable in medicinal chemistry and synthetic applications. For instance, it serves as a key intermediate in synthesizing kinase inhibitors, as demonstrated by its high-yield (98%) conversion into α,β-unsaturated esters via Wittig reactions . Its LC-MS purity (97%) and stereoselectivity (E/Z ratio 97:3) highlight its synthetic reliability .

Properties

IUPAC Name

3-(3,5-dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11NO2/c1-8-3-9(2)5-10(4-8)12-6-11(7-14)15-13-12/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQHKAZXLWXNANG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)C2=NOC(=C2)C=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60695996
Record name 3-(3,5-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885273-60-9
Record name 3-(3,5-Dimethylphenyl)-1,2-oxazole-5-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60695996
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde is an organic compound with a molecular formula of C12H11NO2 and a molecular weight of approximately 201.22 g/mol. This compound is characterized by a five-membered heterocyclic ring that contains nitrogen and oxygen atoms, contributing to its unique chemical reactivity and biological activity. It has garnered attention in medicinal chemistry due to its potential applications in drug development targeting infections and cancer.

Antimicrobial Activity

Research indicates that compounds containing the isoxazole moiety exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been tested against various bacterial strains, demonstrating promising results in inhibiting growth. These findings suggest that the compound may be effective against a range of pathogens, making it a candidate for further exploration in antimicrobial drug development.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. It has been shown to induce apoptosis in cancer cell lines by increasing the expression of pro-apoptotic markers such as caspases and Fas. Additionally, it has demonstrated cytotoxic effects against several cancer cell lines with varying degrees of potency. For example, isoxazole derivatives have been reported to inhibit the proliferation of peripheral blood mononuclear cells (PBMCs), indicating potential immunosuppressive properties that could be leveraged in cancer therapy .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It may exert effects by binding to enzymes or receptors involved in critical pathways such as apoptosis and inflammation. Studies suggest that the compound can modulate cytokine production and inhibit tumor necrosis factor (TNF) production in human whole blood cell cultures, highlighting its potential role in immune response modulation .

Summary of Biological Activities

Biological Activity Details
AntimicrobialInhibits growth of various bacterial strains; potential for drug development against infections.
AnticancerInduces apoptosis in cancer cell lines; cytotoxic effects observed; modulates immune response.
MechanismInteracts with enzymes/receptors; affects pathways related to apoptosis and inflammation.

Case Study 1: Anticancer Efficacy

In a study examining the cytotoxicity of various isoxazole derivatives, this compound was found to significantly induce apoptosis in HL-60 leukemia cells. The study highlighted that the compound increased levels of p21^WAF-1 and decreased Bcl-2 expression, suggesting a mechanism involving cell cycle arrest and promotion of apoptosis .

Case Study 2: Immunosuppressive Properties

Another study focused on the immunosuppressive properties of isoxazole derivatives found that this compound inhibited PHA-induced proliferation of PBMCs. This suggests its potential application in autoimmune diseases where modulation of immune response is beneficial .

Scientific Research Applications

Inhibition of Bromodomains

Recent studies have identified the 3,5-dimethylisoxazole moiety as a novel acetyl-lysine bioisostere, which can displace acetylated histone-mimicking peptides from bromodomains. This interaction is crucial as bromodomains play significant roles in gene transcription regulation through histone acetylation. The compound has been shown to bind selectively to various bromodomains, providing a foundation for developing selective inhibitors that could serve as chemical probes in epigenetic research .

Antitubercular Activity

Research has indicated that derivatives of isoxazole carbaldehydes exhibit potential antitubercular properties. For instance, derivatives synthesized from 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde have shown promising results against Mycobacterium tuberculosis. These findings suggest that the compound could be further explored for its therapeutic potential against tuberculosis .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. Notable methods include:

  • Microwave-Assisted Synthesis : This method enhances reaction rates and yields by utilizing microwave irradiation to promote the formation of isoxazoles from aryl aldehydes and hydroxylamine hydrochloride .
  • Pd-Catalyzed C–H Bond Activation : This approach allows for the direct arylation of isoxazoles, resulting in efficient synthesis without the need for traditional coupling agents .

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. Studies have shown that variations in substitution patterns on the isoxazole ring can significantly influence binding affinity and selectivity towards biological targets. For example, modifications at the 4-position of the isoxazole have been linked to varying degrees of activity against specific bromodomains .

Chemical Reactions Analysis

Oxidation Reactions

The aldehyde group undergoes oxidation to form carboxylic acid derivatives under controlled conditions.

Reagent/ConditionsProductMechanismReference
KMnO₄ (acidic conditions)3-(3,5-Dimethyl-phenyl)-isoxazole-5-carboxylic acidOxidation of -CHO to -COOH

Key Findings :

  • Potassium permanganate in acidic media selectively oxidizes the aldehyde to a carboxylic acid without affecting the isoxazole ring.

  • The reaction proceeds via formation of a geminal diol intermediate, followed by further oxidation.

Reduction Reactions

The aldehyde group can be reduced to a primary alcohol.

Reagent/ConditionsProductMechanismReference
NaBH₄ (methanol, 0°C)5-(Hydroxymethyl)-3-(3,5-dimethylphenyl)isoxazoleReduction of -CHO to -CH₂OH

Key Findings :

  • Sodium borohydride selectively reduces the aldehyde to a hydroxymethyl group under mild conditions.

  • The isoxazole ring remains intact due to its stability under reductive conditions .

Condensation Reactions

The aldehyde participates in nucleophilic condensation reactions to form imines and hydrazones.

Reagent/ConditionsProductApplicationReference
NH₂NH₂ (ethanol, reflux)3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde hydrazonePrecursor for bioactive derivatives
R-NH₂ (EtOH, RT)Schiff bases (R = aryl/alkyl)Ligands in coordination chemistry

Key Findings :

  • Hydrazones formed with semicarbazide exhibit potential antimicrobial activity .

  • Schiff bases derived from aromatic amines are used in metal-ligand coordination studies.

Cycloaddition Reactions

The isoxazole ring can participate in [3+2] cycloadditions with dipolarophiles.

Reagent/ConditionsProductSelectivityReference
Nitrile oxides (RT, solvent-free)Isoxazolo[5,4-d]isoxazole derivativesRegioselective ring expansion

Key Findings :

  • Reaction with nitrile oxides forms fused bicyclic structures, useful in medicinal chemistry .

  • Microwave-assisted methods enhance reaction efficiency and yield .

Electrophilic Substitution

The isoxazole ring undergoes electrophilic substitution at the 4-position due to directing effects of the aldehyde.

Reagent/ConditionsProductRegiochemistryReference
HNO₃/H₂SO₄4-Nitro-3-(3,5-dimethylphenyl)isoxazole-5-carbaldehydeNitration at C4

Key Findings :

  • Nitration occurs at the 4-position of the isoxazole ring, confirmed by NMR and X-ray crystallography .

  • The 3,5-dimethylphenyl group exerts steric hindrance, limiting para-substitution on the aromatic ring .

Nucleophilic Addition

The aldehyde reacts with Grignard reagents to form secondary alcohols.

Reagent/ConditionsProductStereochemistryReference
RMgX (THF, -78°C)5-(R-hydroxymethyl)-3-(3,5-dimethylphenyl)isoxazoleFormation of chiral centers

Key Findings :

  • Grignard addition proceeds with high regioselectivity due to the electron-deficient isoxazole ring.

  • Products are intermediates in the synthesis of anticancer agents .

Structural Influence on Reactivity

  • Steric Effects : The 3,5-dimethylphenyl group hinders electrophilic attacks on the aromatic ring, directing substitutions to the isoxazole core .

  • Electronic Effects : The isoxazole’s electron-withdrawing nature activates the aldehyde for nucleophilic additions .

This compound’s versatility in forming derivatives underscores its utility in pharmaceutical and materials science research.

Comparison with Similar Compounds

Substituent Variations on the Phenyl Ring

Compound A : 3-(3,5-Dichlorophenyl)-1,5-dimethyl-3-azabicyclo[3.1.0]hexane-2,4-dione (Procymidone)

  • Structure : Contains a dichlorophenyl group and an azabicyclo core.
  • Key Differences : The dichlorophenyl substituent increases electronegativity compared to dimethylphenyl, enhancing pesticidal activity. The azabicyclo ring system introduces rigidity, unlike the planar isoxazole.
  • Application : Agricultural fungicide .

Compound B : 3-(3,5-Dichlorophenyl)-5-ethenyl-5-methyl-2,4-oxazolidinedione (Vinclozolin)

  • Structure : Oxazolidinedione core with ethenyl and methyl groups.
  • Key Differences : The oxazolidinedione ring lacks the aromaticity of isoxazole, reducing stability. The ethenyl group enables polymerization, limiting pharmaceutical utility.
  • Application : Fungicide targeting Botrytis cinerea .

Compound C : 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde

  • Structure : Pyrazole core with sulfanyl and trifluoromethyl groups; aldehyde at position 4.
  • Key Differences : The trifluoromethyl group enhances lipophilicity and metabolic resistance. The sulfanyl linker alters electronic distribution compared to the isoxazole oxygen.
  • Application : Intermediate in agrochemical synthesis .

Heterocyclic Core Modifications

Compound D : Thiazol-5-ylmethyl Carbamates (e.g., compounds l, m, p–x in )

  • Structure : Thiazole core with carbamate and hydroperoxypropan-2-yl substituents.
  • The carbamate groups improve hydrolytic stability but reduce reactivity.
  • Application : Investigated as protease inhibitors or antimicrobial agents .

Compound E : 3-(3,5-Dimethyl-phenyl)-benzo[c]isoxazole-5-carbaldehyde

  • Structure : Benzannulated isoxazole with a fused benzene ring.
  • Key Differences : The fused ring system increases π-conjugation, altering UV-Vis absorption properties. This structural rigidity may hinder rotational freedom in drug-receptor interactions.
  • Synthetic Utility : Used in photodynamic therapy research .

Comparative Data Table

Compound Name Core Structure Key Substituents Application Key Advantages/Disadvantages Reference
3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde Isoxazole 3,5-Dimethylphenyl, carbaldehyde Kinase inhibitor synthesis High yield (98%), stereoselectivity
Procymidone Azabicyclohexane 3,5-Dichlorophenyl Fungicide Rigid core enhances stability
Vinclozolin Oxazolidinedione 3,5-Dichlorophenyl, ethenyl Fungicide Polymerization limits applications
Thiazol-5-ylmethyl Carbamates Thiazole Carbamates, hydroperoxypropan-2-yl Antimicrobial research Sulfur enhances polarizability
Pyrazole-4-carbaldehyde Derivative Pyrazole Trifluoromethyl, sulfanyl Agrochemical intermediate Metabolic resistance from CF3 group

Research Findings and Implications

  • Reactivity : The aldehyde group in this compound enables efficient nucleophilic additions (e.g., Wittig reactions), outperforming oxazolidinedione-based compounds in synthetic versatility .
  • Biological Activity : Thiazole derivatives (e.g., Compound D) exhibit broader antimicrobial activity due to sulfur’s electronic effects but face toxicity challenges absent in isoxazole analogs .
  • Stability : The dimethylphenyl group in the target compound enhances lipophilicity without the environmental persistence issues seen in dichlorophenyl pesticides .

Preparation Methods

General Synthetic Strategy for Isoxazole Derivatives

Isoxazole derivatives, including substituted phenyl isoxazoles, are commonly synthesized via cyclization reactions involving hydroxylamine and β-dicarbonyl compounds or their equivalents. The aldehyde functionality at the 5-position can be introduced through selective lithiation and subsequent formylation reactions.

A key approach involves:

  • Formation of the isoxazole ring by cyclization of appropriate precursors such as benzoylacetonitriles with hydroxylamine.
  • Functional group transformations on the isoxazole ring to introduce substituents like aldehydes.

This general framework is adapted specifically for 3-(3,5-dimethyl-phenyl)-isoxazole-5-carbaldehyde.

Preparation of 3-(3,5-Dimethyl-phenyl)-isoxazole Core

The 3-(3,5-dimethyl-phenyl) substituent is introduced by starting from the corresponding benzoylacetonitrile or benzoylacetate derivatives bearing the 3,5-dimethylphenyl group. These are reacted with hydroxylamine to form the isoxazole ring.

  • Example Reaction: Benzoylacetonitrile derivatives with 3,5-dimethylphenyl substituents react with hydroxylamine hydrochloride under basic conditions to yield 3-(3,5-dimethyl-phenyl)isoxazol-5-one intermediates.

Introduction of the Aldehyde Group at the 5-Position

The aldehyde group at the 5-position of the isoxazole ring is typically introduced by lithiation at the 5-position followed by electrophilic quenching with an aldehyde source or carbon dioxide followed by reduction.

  • Lithiation Step: Treatment of 3-(3,5-dimethyl-phenyl)-5-substituted isoxazoles with strong bases such as n-butyllithium generates lithio derivatives at the 4- or 5-position.
  • Formylation: The lithio intermediate is then reacted with electrophiles like DMF (dimethylformamide) or carbon dioxide to introduce the aldehyde or carboxyl group, respectively.
  • Reduction (if necessary): Carboxyl groups can be reduced to aldehydes using selective reducing agents.

This method is supported by the research on related 3-phenylisoxazole derivatives where lithiation and subsequent reaction with carbon dioxide or methyl iodide yielded carboxylic acids or methylated derivatives, respectively.

Alternative Metal-Free Synthetic Routes

Recent advances emphasize eco-friendly, metal-free synthetic routes for isoxazole derivatives to avoid issues related to metal catalysts such as toxicity, cost, and waste generation.

  • Metal-free cycloaddition reactions and organocatalytic methods have been developed for isoxazole synthesis.
  • These methods can be adapted to prepare substituted isoxazoles like 3-(3,5-dimethyl-phenyl)-isoxazole derivatives by employing appropriate nitrile oxides and alkynes or other dipolarophiles.

Though specific metal-free methods for the aldehyde-substituted compound are less documented, the general principles of metal-free isoxazole synthesis can be extended to this target molecule.

Summary Table of Preparation Methods

Step Description Reagents/Conditions Yield/Notes
1 Formation of 3-(3,5-dimethyl-phenyl)isoxazol-5-one 3,5-dimethylbenzoylacetonitrile + hydroxylamine, base High yield; standard cyclization
2 Lithiation at 5-position n-Butyllithium, low temperature Generates lithio intermediate
3 Electrophilic quenching (formylation) DMF or CO2, then acidic workup Introduces aldehyde or carboxyl group
4 Optional reduction (if carboxyl formed) Selective reducing agents (e.g., DIBAL-H) Converts acid to aldehyde
5 Metal-free cycloaddition (alternative) Nitrile oxides + alkynes, organocatalysts Eco-friendly, avoids metals

Notes on Practical Considerations

  • Temperature control is critical during lithiation and distillation steps to prevent decomposition of sensitive intermediates.
  • The choice of solvent (e.g., tetrahydrofuran) and base (n-butyllithium) influences regioselectivity in lithiation.
  • Purification often involves crystallization or distillation under reduced pressure due to the sensitivity of isoxazole derivatives.
  • Characterization of intermediates and final products is confirmed by infrared spectroscopy, nuclear magnetic resonance, elemental analysis, and melting point determination.

Q & A

What are the common synthetic routes for preparing 3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde, and what are their mechanistic considerations?

Level: Basic
Answer:
The synthesis of isoxazole derivatives often involves [1,3]-dipolar cycloaddition between nitrile oxides and alkynes or alkenes. For this compound, a plausible route includes condensation of a substituted phenylacetylene with a nitrile oxide precursor, followed by oxidation to introduce the aldehyde group. Mechanistically, the reaction proceeds via a concerted cycloaddition, where steric and electronic effects of the 3,5-dimethylphenyl substituent influence regioselectivity. Protecting groups may be required to stabilize reactive intermediates, as demonstrated in the synthesis of analogous 3-hydroxyisoxazole-5-carbaldehydes . Key challenges include controlling competing side reactions and ensuring high regiochemical purity.

How can researchers optimize the reaction conditions to enhance the yield and purity of this compound during synthesis?

Level: Advanced
Answer:
Optimization involves systematic variation of parameters:

  • Catalysts: Lewis acids (e.g., ZnCl₂) may accelerate cycloaddition.
  • Solvent polarity: Polar aprotic solvents (e.g., DMF) can stabilize dipolar intermediates.
  • Temperature: Lower temperatures (0–25°C) may reduce side reactions.
  • Oxidation conditions: Mild oxidizing agents (e.g., MnO₂) selectively target alcohol-to-aldehyde conversion without over-oxidation.
    For purity, chromatographic techniques (e.g., flash chromatography) or recrystallization using ethanol/water mixtures are recommended. The steric bulk of the 3,5-dimethyl group necessitates longer reaction times for complete conversion, as observed in structurally similar nitro-substituted isoxazoles .

What spectroscopic techniques are most effective for characterizing the structure of this compound, and how do substituents influence spectral data?

Level: Basic
Answer:

  • NMR:
    • ¹H NMR: The aldehyde proton appears as a singlet near δ 9.8–10.2 ppm. Aromatic protons from the 3,5-dimethylphenyl group show splitting patterns dependent on substituent positions.
    • ¹³C NMR: The aldehyde carbon resonates at δ ~190 ppm. Isoxazole ring carbons appear between δ 95–160 ppm.
  • IR: A strong C=O stretch (∼1700 cm⁻¹) confirms the aldehyde.
  • MS: High-resolution mass spectrometry (HRMS) verifies molecular formula (C₁₂H₁₁NO₂).
    The dimethyl groups deshield adjacent protons, causing upfield/downfield shifts in NMR, while the electron-withdrawing aldehyde affects ring electron density .

In biological studies, what in vitro assays are typically employed to evaluate the pharmacological potential of isoxazole carbaldehyde derivatives, and what are their limitations?

Level: Basic
Answer:
Common assays include:

  • Antimicrobial: Broth microdilution (MIC/MBC) against Gram-positive/negative bacteria.
  • Anticancer: MTT assay for cytotoxicity in cancer cell lines.
  • Enzyme inhibition: Fluorometric assays (e.g., COX-2 inhibition).
    Limitations include false positives from aldehyde reactivity (e.g., nonspecific protein binding) and solvent toxicity (DMSO >1%). Controls using aldehyde-free analogs are critical to isolate specific effects. Structural analogs, such as nitro-isoxazoles, show variable activity depending on substituent electronic profiles .

How can contradictory results in the biological activity data of this compound derivatives be systematically analyzed and resolved?

Level: Advanced
Answer:
Contradictions arise from variables like assay conditions, cell lines, or compound purity. A robust approach includes:

  • Reproducibility checks: Repeating assays across independent labs.
  • Meta-analysis: Comparing data across studies using standardized metrics (e.g., IC₅₀ normalized to controls).
  • Structure-activity validation: Synthesizing derivatives to isolate contributing functional groups.
    For example, discrepancies in antimicrobial activity may stem from differences in bacterial strain susceptibility or compound solubility. Statistical tools (e.g., ANOVA) and sensitivity analyses help identify confounding factors .

What strategies are employed to study the structure-activity relationships (SAR) of this compound in antimicrobial research?

Level: Advanced
Answer:
SAR studies involve:

  • Derivatization: Modifying the aldehyde to oximes or hydrazones to assess electrophilic role.
  • Substituent variation: Replacing dimethyl groups with electron-withdrawing/donating groups (e.g., -NO₂, -OCH₃).
  • Computational modeling: Docking studies to predict binding interactions with microbial targets (e.g., dihydrofolate reductase).
    For instance, nitro-substituted isoxazoles exhibit enhanced activity due to increased electrophilicity, while bulky groups may reduce membrane permeability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde
Reactant of Route 2
3-(3,5-Dimethyl-phenyl)-isoxazole-5-carbaldehyde

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